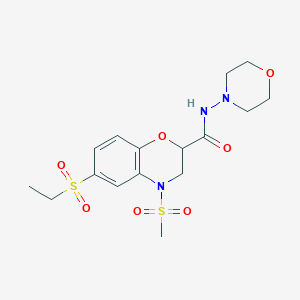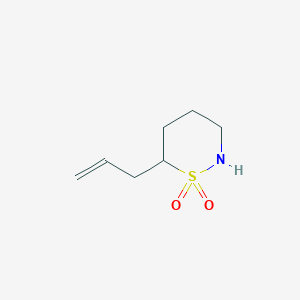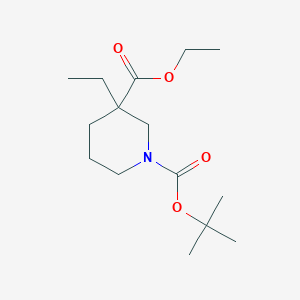
6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic compound characterized by its unique benzoxazine core. This chemical structure incorporates sulfonyl and morpholino groups, which contribute to its distinctive chemical and biological properties. The compound's structural complexity makes it of significant interest in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps:
Formation of Benzoxazine Core: : Synthesis begins with the construction of the benzoxazine ring through a cyclization reaction involving ortho-aminophenols and formaldehyde under acidic or basic conditions.
Introduction of Sulfonyl Groups: : Ethylsulfonyl and methylsulfonyl groups are introduced via sulfonation reactions using reagents like ethyl sulfonyl chloride and methyl sulfonyl chloride.
Morpholino Group Addition: : The morpholino group is introduced through nucleophilic substitution, typically involving morpholine and an appropriate electrophilic intermediate.
Final Amide Formation: : The carboxamide functional group is formed via coupling reactions between the benzoxazine derivative and amine reagents, often facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial-scale production may involve:
Batch Reactors: : For controlled reactions with intermediate isolations.
Continuous Flow Reactors: : To increase efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions:
Oxidation: : Conversion of sulfonyl groups to sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the carboxamide to primary amines using reducing agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution at the morpholino group with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
Sulfonyl Derivatives: : Sulfones from oxidation reactions.
Amines: : From reduction of carboxamide.
Substituted Morpholines: : From nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : Sulfonyl derivatives can be used as catalysts in organic synthesis.
Ligands: : Benzoxazine derivatives as ligands in coordination chemistry.
Biology
Enzyme Inhibitors: : Potential inhibitors of enzymes due to the presence of reactive sulfonyl groups.
Medicine
Pharmaceuticals: : Investigation in drug design for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Polymers: : Use in polymer science to create high-performance materials.
Dyes: : As a component in the synthesis of complex dyes.
Wirkmechanismus
Molecular Targets
Enzymes: : Inhibition of specific enzymes by binding to their active sites.
Receptors: : Interaction with cellular receptors influencing signal transduction pathways.
Pathways Involved
Sulfonyl Groups: : Act as electrophilic centers, facilitating enzyme inhibition.
Benzoxazine Core: : Structural rigidity influences binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methylsulfonyl)-2H-1,4-benzoxazin-2-one: : Another benzoxazine derivative with differing substitution patterns.
N-morpholino-2H-benzoxazine-2,3-dione: : Similar morpholino group but different overall structure.
6-(ethylsulfonyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine: : Lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness
6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its specific functional group arrangement, influencing its chemical reactivity and potential biological activities, making it a compound of significant interest in various fields of research and industry.
Eigenschaften
IUPAC Name |
6-ethylsulfonyl-4-methylsulfonyl-N-morpholin-4-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S2/c1-3-28(23,24)12-4-5-14-13(10-12)19(27(2,21)22)11-15(26-14)16(20)17-18-6-8-25-9-7-18/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMGEROTHYBYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)


![2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2457906.png)





![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)

![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
